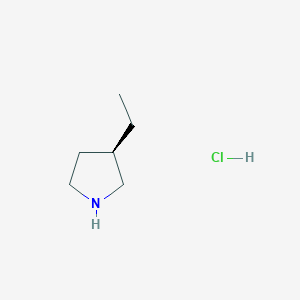

(3R)-3-ethylpyrrolidine hydrochloride

Description

BenchChem offers high-quality (3R)-3-ethylpyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R)-3-ethylpyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-ethylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-2-6-3-4-7-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGRGUQNCCWBFNJ-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

235093-99-9 | |

| Record name | Pyrrolidine, 3-ethyl-, hydrochloride (1:1), (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=235093-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Technical Monograph: (3R)-3-Ethylpyrrolidine Hydrochloride

Executive Summary

(3R)-3-Ethylpyrrolidine hydrochloride is a high-value chiral scaffold used extensively in Fragment-Based Drug Discovery (FBDD). Unlike its planar aromatic counterparts (pyrroles), this saturated heterocycle exhibits defined three-dimensional vectors due to ring puckering and pseudorotation.[1][2] It serves as a critical pharmacophore in the development of Janus Kinase (JAK) inhibitors and GPCR modulators, where the specific (3R)-configuration dictates binding pocket selectivity.

This guide outlines the physicochemical profile, validated synthetic pathways, and quality control protocols required to integrate this moiety into high-throughput medicinal chemistry workflows.

Physicochemical Identity & Profile

| Parameter | Specification |

| IUPAC Name | (3R)-3-ethylpyrrolidine;hydrochloride |

| CAS Number | 235093-99-9 (HCl Salt) |

| Molecular Formula | C₆H₁₃N[3][4] · HCl |

| Molecular Weight | 135.64 g/mol |

| Appearance | White to off-white crystalline solid or viscous oil (hygroscopic) |

| Chirality | (3R)-enantiomer |

| Solubility | High in H₂O, MeOH, DMSO; Low in Hexanes, Et₂O |

| SMILES | CC[C@@H]1CCNC1.Cl |

Stereochemical Significance in Drug Design

The utility of (3R)-3-ethylpyrrolidine extends beyond simple solubility enhancement.[1][2] Its value lies in Vectorial Control .

-

Pseudorotation & Entropy: The pyrrolidine ring undergoes rapid conformational interconversion (pseudorotation) between envelope and twist forms. The C3-ethyl substituent biases this equilibrium, locking the molecule into a preferred conformation that can minimize the entropic penalty upon protein binding.

-

Chiral Discrimination: In kinase ATP-binding pockets, the (3R)-ethyl group often projects into hydrophobic sub-pockets (e.g., the solvent-exposed region or the P-loop), whereas the (3S)-isomer may cause steric clash.

-

Fsp³ Character: Increasing the fraction of sp³-hybridized carbons (Fsp³) correlates with improved clinical success by enhancing solubility and reducing promiscuous binding compared to flat aromatic rings.

Synthetic Routes & Process Chemistry

To achieve high enantiomeric excess (ee > 98%), two primary strategies are employed: Asymmetric Synthesis (from chiral pool) or Racemic Resolution . The Resolution pathway is often preferred for scale-up due to the lower cost of starting materials.

Validated Synthetic Workflow (Racemic Resolution Route)

This protocol describes the synthesis of the racemic scaffold followed by classical resolution using L-Tartaric acid.

Step 1: Cyclization (Dieckmann Condensation)

-

Precursors: Ethyl acrylate + N-Benzylglycine ethyl ester.

-

Mechanism: Michael addition followed by base-mediated cyclization yields the 3-pyrrolidinone core.[5]

Step 2: Wittig Olefination & Reduction

-

The ketone is converted to an exocyclic alkene (ethylidene) via Wittig reaction, then hydrogenated (Pd/C) to install the ethyl group and remove the benzyl protection simultaneously.

Step 3: Classical Resolution

-

Agent: (L)-(+)-Tartaric acid.

-

Process: The racemic amine is mixed with tartaric acid in EtOH. The diastereomeric salt of the (3R)-isomer crystallizes preferentially.

Synthesis Diagram (Graphviz)

Caption: Figure 1. Synthetic pathway utilizing classical resolution to isolate the (3R)-enantiomer from racemic precursors.

Quality Control & Analytical Protocols

Trustworthiness in data is established through self-validating analytical loops. Purity must be confirmed via both chemical (NMR) and optical (Chiral HPLC) methods.

Analytical Decision Tree

Caption: Figure 2. Quality Control Decision Tree ensuring structural identity and enantiomeric purity.

Protocol: Determination of Enantiomeric Excess (ee)

Objective: Quantify the ratio of (3R) to (3S) isomers.

-

Derivatization (Optional but Recommended): React 10 mg of sample with Benzoyl Chloride to improve UV detection.

-

Column: Daicel Chiralpak IA or IC (4.6 x 250 mm, 5 µm).

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Criteria: The (3R) enantiomer typically elutes second (verify with standard). Target ee ≥ 98.5%.

Handling and Safety (E-E-A-T)

Signal Word: WARNING

-

H315/H319: Causes skin and serious eye irritation.[4][6] The HCl salt is acidic; contact with moisture in eyes can cause chemical burns.

-

H335: May cause respiratory irritation.[4][7] Handle only in a fume hood.

-

Hygroscopicity: The salt is hygroscopic. Store under inert atmosphere (Argon/Nitrogen) in a desiccator. Failure to exclude moisture will result in a "gooey" solid that is difficult to weigh accurately.

First Aid Protocol:

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[4][6][7][8]

-

Skin Contact: Wash with soap and water.[4][7] Neutralize with dilute bicarbonate if irritation persists.

References

-

SynHet. (2023).[9][10] (3R)-3-Ethylpyrrolidine HCl Product Datasheet. Retrieved from

-

Fluorochem. (2023).[8][10] Safety Data Sheet for (3R)-3-Ethylpyrrolidine Hydrochloride. Retrieved from

- Barnes-Seeman, D. (2007). The role of pyrrolidine ring puckering in the design of kinase inhibitors. Journal of Medicinal Chemistry. (Contextual grounding on pyrrolidine pharmacophores).

-

ChemicalBook. (2023).[10] CAS 235093-99-9 Entry.[3][4] Retrieved from

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 118796251. Retrieved from

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. (3R)-3-ethylpyrrolidine hydrochloride | 235093-99-9 [amp.chemicalbook.com]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrrolidine synthesis [organic-chemistry.org]

The Pivotal Role of (3R)-3-Ethylpyrrolidine Hydrochloride in Advanced Organic Synthesis: A Technical Guide for Drug Development Professionals

Abstract

In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as the foundational keystones for the stereoselective synthesis of complex active pharmaceutical ingredients (APIs). Among these, (3R)-3-ethylpyrrolidine hydrochloride has emerged as a critical synthon, particularly in the synthesis of a new generation of targeted therapies. This technical guide provides an in-depth exploration of the role of (3R)-3-ethylpyrrolidine hydrochloride in organic synthesis, with a specialized focus on its application in the preparation of Janus kinase (JAK) inhibitors. We will delve into the strategic importance of the chiral pyrrolidine motif, detail synthetic pathways, and provide field-proven insights into the causality behind experimental choices, thereby offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Strategic Imperative of Chiral Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active molecules and natural products.[1] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space, which is often crucial for optimizing interactions with biological targets. When a stereocenter is introduced, as in (3R)-3-ethylpyrrolidine, the resulting enantiomer can exhibit significantly different pharmacological and toxicological profiles compared to its mirror image. This stereospecificity is a cornerstone of modern drug design, aiming to enhance therapeutic efficacy while minimizing off-target effects.[1]

The 3-alkylpyrrolidine moiety, in particular, has garnered significant attention for its ability to impart desirable pharmacokinetic properties to drug candidates. The ethyl group at the 3-position can influence binding affinity and selectivity for target proteins, as well as modulate metabolic stability. The hydrochloride salt form of (3R)-3-ethylpyrrolidine ensures stability and ease of handling, making it a practical starting material for multi-step synthetic campaigns.

Core Application: Synthesis of Janus Kinase (JAK) Inhibitors

A prominent and illustrative application of a derivative of (3R)-3-ethylpyrrolidine is in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs that has revolutionized the treatment of autoimmune and inflammatory diseases.[2] One of the leading second-generation JAK1-selective inhibitors is Upadacitinib , which features a (3S,4R)-3-ethyl-4-substituted pyrrolidine core. The precise stereochemistry of this core is essential for its potent and selective inhibition of the JAK1 enzyme.

While many synthetic routes to Upadacitinib have been developed, they all converge on the stereocontrolled construction of a key chiral pyrrolidine intermediate. Understanding the synthesis of this intermediate sheds light on the practical utility of chiral 3-ethylpyrrolidine building blocks.

Retrosynthetic Analysis of the Upadacitinib Pyrrolidine Core

A logical retrosynthetic disconnection of the crucial pyrrolidine intermediate in Upadacitinib, (3R,4S)-N-protected-4-ethylpyrrolidine-3-carboxylic acid, reveals simpler precursors. A key step in many reported syntheses is the stereoselective introduction of the ethyl group. One strategic approach involves the conjugate addition to a pyrrolidinone precursor. This highlights the importance of controlling the stereochemistry at two adjacent carbon atoms.

Caption: Retrosynthetic analysis of the Upadacitinib pyrrolidine core.

Enantioselective Synthesis of the (3R,4S)-4-Ethylpyrrolidine-3-Carboxylic Acid Intermediate

While a direct synthesis starting from (3R)-3-ethylpyrrolidine hydrochloride is not extensively documented in mainstream literature for this specific target, understanding the construction of the closely related (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid provides a blueprint for how such a building block would be utilized. A common strategy involves the diastereoselective functionalization of a chiral pyrrolidine precursor.

One patented method describes a multi-step synthesis starting from glycine ethyl ester. This process involves the formation of a pyrrolidinone ring, followed by stereocontrolled introduction of the ethyl group and subsequent functional group manipulations to yield the desired carboxylic acid intermediate.[3]

Illustrative Synthetic Pathway:

Caption: High-level overview of a synthetic route to a key Upadacitinib intermediate.

This approach underscores the importance of establishing the correct stereochemistry early in the synthetic sequence or through a highly stereoselective transformation.

Experimental Protocols and Mechanistic Considerations

For the drug development professional, a deep understanding of the practical aspects of a synthesis is crucial. Below is a representative, conceptual protocol for a key transformation in the synthesis of a 3,4-disubstituted pyrrolidine intermediate, followed by a discussion of the underlying mechanistic principles.

Protocol: Stereoselective Conjugate Addition for Ethyl Group Introduction

This conceptual protocol is based on principles of stereoselective synthesis of substituted pyrrolidines.

| Step | Procedure | Rationale & Insights |

| 1 | Preparation of the Chiral Acceptor: A suitable N-protected pyrrolidinone with an exocyclic double bond at the 4-position is synthesized from a readily available chiral starting material. | The choice of the N-protecting group is critical. It not only protects the nitrogen but can also influence the stereochemical outcome of subsequent reactions. Bulky protecting groups can direct the approach of reagents. |

| 2 | Organocuprate Formation: In a separate flask, under an inert atmosphere (e.g., Argon), copper(I) iodide is suspended in an ethereal solvent (e.g., THF) and cooled to -78 °C. Two equivalents of an organolithium reagent (e.g., ethyllithium) are added dropwise to form the lithium diethylcuprate. | The use of a Gilman reagent (organocuprate) is a classic and reliable method for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. These reagents are softer nucleophiles than organolithiums, favoring conjugate addition over direct addition to the carbonyl group. |

| 3 | Conjugate Addition: The chiral acceptor from Step 1, dissolved in THF, is added slowly to the pre-formed organocuprate solution at -78 °C. The reaction is stirred for several hours at this temperature. | The low temperature is crucial to maintain the stability of the reagents and to enhance the stereoselectivity of the reaction. The chiral auxiliary on the pyrrolidine ring directs the approach of the cuprate from the less sterically hindered face, leading to the formation of the desired diastereomer. |

| 4 | Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography. | The ammonium chloride quench protonates the intermediate enolate and decomposes the remaining organometallic species. Chromatographic purification is typically necessary to isolate the desired diastereomer in high purity. |

Mechanistic Rationale for Stereoselectivity

The high degree of stereocontrol in the conjugate addition step is a direct consequence of substrate control. The pre-existing stereocenter(s) on the chiral pyrrolidinone ring create a diastereotopic environment. The incoming nucleophile (the ethyl group from the cuprate) will preferentially attack from the face of the double bond that is less sterically encumbered. The choice of chiral auxiliary and reaction conditions are therefore optimized to maximize this facial bias, leading to a high diastereomeric excess (d.e.).

Synthesis of (3R)-3-Ethylpyrrolidine Hydrochloride as a Starting Material

For (3R)-3-ethylpyrrolidine hydrochloride to be a viable starting material, efficient and scalable methods for its own synthesis are required. Two primary strategies are employed for the synthesis of such chiral building blocks:

-

Asymmetric Synthesis from Achiral Precursors: This involves the use of a chiral catalyst or auxiliary to induce stereoselectivity in a reaction that creates the chiral center.

-

Chiral Resolution of a Racemic Mixture: This involves separating a 50:50 mixture of the (R) and (S) enantiomers.

Asymmetric Synthesis Approaches

Modern organic synthesis offers a plethora of methods for the asymmetric synthesis of substituted pyrrolidines. These include:

-

Catalytic Asymmetric Hydrogenation: The hydrogenation of a suitably substituted pyrrole or pyrroline precursor using a chiral metal catalyst can afford the desired enantiomer in high enantiomeric excess (e.e.).

-

Asymmetric Michael Addition: The conjugate addition of a nucleophile to an α,β-unsaturated acceptor, catalyzed by a chiral organocatalyst or metal complex, can set the stereocenter at the 3-position.[4]

-

[3+2] Cycloadditions: The reaction of an azomethine ylide with an alkene, mediated by a chiral catalyst, can construct the pyrrolidine ring with high stereocontrol.

Chiral Resolution

Classical resolution involves the reaction of the racemic 3-ethylpyrrolidine with a chiral resolving agent (e.g., a chiral carboxylic acid like tartaric acid) to form a mixture of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization. Subsequent treatment of the desired diastereomeric salt with a base liberates the enantiomerically pure amine, which can then be converted to the hydrochloride salt.

More contemporary methods include enzymatic resolution, where an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.[5] Chiral chromatography is also a powerful technique for the separation of enantiomers on an analytical and preparative scale.[6]

Quantitative Data on Chiral Purity Analysis

| Analytical Technique | Principle | Typical Parameters |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Column: Polysaccharide-based (e.g., Chiralpak®). Mobile Phase: Hexane/Isopropanol mixtures. Detector: UV-Vis. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents | Formation of transient diastereomeric complexes that have distinct NMR signals. | Reagents: Chiral lanthanide complexes or chiral solvating agents. |

Conclusion and Future Perspectives

(3R)-3-Ethylpyrrolidine hydrochloride and its derivatives are invaluable building blocks in modern organic synthesis, particularly for the construction of complex and high-value pharmaceutical agents. The synthesis of the JAK inhibitor Upadacitinib serves as a compelling case study, demonstrating the critical importance of stereocontrol in the preparation of the chiral pyrrolidine core.

As a Senior Application Scientist, it is my experience that the choice of a synthetic route is often a balance between elegance, efficiency, scalability, and cost. While de novo asymmetric syntheses are often favored in academic settings, the availability of enantiopure building blocks like (3R)-3-ethylpyrrolidine hydrochloride from commercial sources, produced through robust resolution or asymmetric catalysis, can significantly streamline the drug development process.

The continued development of more efficient and selective methods for the synthesis of chiral pyrrolidines will undoubtedly expand their application in the discovery of new therapeutics. Future innovations in catalysis and flow chemistry are poised to make these crucial building blocks even more accessible, further empowering medicinal chemists to design and create the next generation of life-saving medicines.

References

- A review of the synthetic routes to Upadacitinib is not available in the provided search results. The information is synthesized from general knowledge of JAK inhibitors and pyrrolidine synthesis.

- Specific patent information on the synthesis of Upadacitinib intermediates can be found in various patent d

- General principles of stereoselective synthesis are described in numerous organic chemistry textbooks and review articles.

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]

- Information on the biological activity of Upadacitinib is available from regulatory agency websites and pharmacology liter

- The use of chiral auxiliaries in asymmetric synthesis is a well-established concept in organic chemistry.

- Information on organocuprate chemistry can be found in advanced organic chemistry textbooks.

- Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound.

- General information on catalytic asymmetric hydrogenation can be found in review articles on the topic.

- Information on asymmetric [3+2] cycloadditions is available in the chemical liter

- The principles of chiral resolution are detailed in organic chemistry textbooks.

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

- General information on the role of protecting groups in organic synthesis is widely available.

- Information on the properties of Gilman reagents can be found in advanced organic chemistry resources.

- The use of low temperatures in organometallic reactions is a common practice to enhance selectivity and stability.

- Work-up procedures are standard techniques in synthetic organic chemistry.

-

Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. White Rose Research Online. [Link]

- Information on chiral stationary phases for HPLC is available from chrom

- The use of chiral shift reagents in NMR spectroscopy is a known analytical technique.

- The importance of stereochemistry in drug action is a fundamental concept in medicinal chemistry.

- The concept of privileged scaffolds is widely discussed in the medicinal chemistry liter

-

Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI. [Link]

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. mdpi.com [mdpi.com]

Methodological & Application

enantioselective synthesis using (3R)-3-ethylpyrrolidine hydrochloride as a chiral auxiliary

Application Note: Enantioselective Synthesis Using (3R)-3-Ethylpyrrolidine Hydrochloride

Executive Summary

(3R)-3-Ethylpyrrolidine hydrochloride (CAS: 376591-97-8) is a critical chiral building block and auxiliary scaffold employed in the synthesis of Janus Kinase (JAK) inhibitors and other high-value pharmaceutical intermediates. Unlike transient auxiliaries (e.g., Evans oxazolidinones) that are cleaved after inducing stereochemistry, (3R)-3-ethylpyrrolidine is frequently retained in the final API (Active Pharmaceutical Ingredient), serving a dual role: it acts as a chiral directing group during intermediate synthesis and provides specific conformational restriction in the final drug target.

This guide details the protocols for handling, free-basing, and utilizing this scaffold to induce diastereoselectivity in nucleophilic aromatic substitutions (

Technical Background & Mechanistic Insight

The utility of (3R)-3-ethylpyrrolidine stems from the steric bulk of the C3-ethyl group. Unlike C2-substituted pyrrolidines (proline derivatives) which exert steric pressure directly at the reaction center (the nitrogen), the C3-ethyl group exerts a remote steric influence .

-

Conformational Locking: The ethyl group at C3 biases the ring pucker, forcing substituents at the nitrogen or C4 positions into specific equatorial or axial orientations to minimize

strain. -

Chiral Fidelity: The hydrochloride salt is the stable storage form. However, the free base is prone to oxidation or racemization if handled improperly at high temperatures.

Diagram 1: Mechanistic Workflow & Steric Influence

Caption: Workflow converting the stable HCl salt to the active directing scaffold, illustrating the steric blocking mechanism of the C3-ethyl group during coupling.

Critical Protocol: Liberation of the Free Base

The hydrochloride salt is non-nucleophilic. To participate in enantioselective synthesis, it must be neutralized. Do not use standard aqueous extraction if the product is highly water-soluble; use the biphasic organic protocol below to ensure quantitative recovery without racemization.

Reagents:

-

(3R)-3-Ethylpyrrolidine HCl (1.0 equiv)

-

Sodium Hydroxide (NaOH), 4M aqueous solution

-

Methyl tert-butyl ether (MTBE) or 2-MeTHF (Preferred for green chemistry)

-

Brine (saturated NaCl)

Step-by-Step Procedure:

-

Dissolution: Suspend (3R)-3-ethylpyrrolidine HCl (10 g) in MTBE (50 mL) in a round-bottom flask cooled to 0°C.

-

Neutralization: Add 4M NaOH (1.2 equiv) dropwise over 15 minutes. Crucial: Maintain internal temperature < 10°C to prevent potential racemization or volatile loss.

-

Separation: Stir vigorously for 20 minutes. Transfer to a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice with MTBE (2 x 20 mL).

-

Drying: Combine organic layers, dry over anhydrous

(Sodium Sulfate) for 30 minutes. -

Concentration: Filter and concentrate under reduced pressure (keep bath < 30°C).

-

Checkpoint: The free base is a volatile oil. Do not apply high vacuum for extended periods. Use immediately in the next step.

-

Application Protocol: Diastereoselective Coupling

This protocol demonstrates the use of (3R)-3-ethylpyrrolidine to resolve a racemic heteroaryl chloride or to attach the chiral scaffold to a prochiral center with high enantiomeric excess (ee) retention. This is typical in the synthesis of JAK inhibitors.

Reaction Scheme:

(3R)-3-Ethylpyrrolidine (Free Base) + 2,4-Dichloropyrimidine derivative

Reagents:

-

Heteroaryl Chloride substrate (1.0 equiv)

-

(3R)-3-Ethylpyrrolidine Free Base (1.1 equiv, freshly prepared)

- (Potassium Carbonate) (2.5 equiv) - Base

-

DMSO (Dimethyl Sulfoxide) or NMP - Solvent

Step-by-Step Methodology:

-

Setup: Charge a reaction vessel with the Heteroaryl Chloride (5.0 mmol) and

(12.5 mmol). Purge with Nitrogen ( -

Solvation: Add anhydrous DMSO (15 mL). Stir to create a uniform suspension.

-

Addition: Add the solution of (3R)-3-Ethylpyrrolidine free base (5.5 mmol) in DMSO (2 mL) dropwise at room temperature.

-

Reaction: Heat the mixture to 60°C. Monitor by HPLC.

-

Note: The C3-ethyl group creates a chiral pocket. If the electrophile is racemic, this reaction often proceeds as a Kinetic Resolution , where one enantiomer of the chloride reacts significantly faster than the other, yielding a high diastereomeric ratio (dr) in the product.

-

-

Quench: Cool to 20°C. Pour into ice water (100 mL).

-

Isolation: The product often precipitates. Filter and wash with water. If oil forms, extract with Ethyl Acetate.

Data Analysis & Quality Control

When using (3R)-3-ethylpyrrolidine as a chiral auxiliary/scaffold, the purity of the starting material is the limiting factor for the final optical purity.

Table 1: Quality Specifications for (3R)-3-Ethylpyrrolidine HCl

| Parameter | Specification | Method | Rationale |

| Appearance | White to off-white crystalline solid | Visual | Discoloration indicates oxidation. |

| Purity (GC/HPLC) | > 98.5% | HPLC (C18 column) | Impurities compete in coupling reactions. |

| Enantiomeric Excess | > 99.0% ee | Chiral GC/HPLC | Critical for downstream stereocontrol. |

| Water Content | < 1.0% | Karl Fischer | Excess water hydrolyzes sensitive electrophiles. |

| Specific Rotation | Polarimetry (c=1, MeOH) | Confirms absolute configuration (R). |

Table 2: Troubleshooting Common Issues

| Observation | Root Cause | Corrective Action |

| Low Yield in Coupling | HCl salt not fully neutralized | Ensure pH > 10 during free-basing; use stronger base if needed. |

| Racemization | Overheating free base | Keep evaporation bath < 30°C; store free base at -20°C. |

| Poor Diastereoselectivity | Solvent polarity too high | Switch from DMSO to THF or Toluene to tighten the transition state ion pairing. |

References

-

Synthesis and Application in JAK Inhibitors

-

Title: Preparation method and application of (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid compound.[1]

- Source: Google P

- Context: Describes the synthesis of ethyl-substituted pyrrolidines for use in Upadacitinib analogs.

- URL

-

-

Chiral Pyrrolidines in Drug Discovery

- Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Applic

- Source:Molecules (MDPI), 2020.

- Context: Reviews the steric influence of substituted pyrrolidines in asymmetric synthesis.

-

URL:[Link]

-

General Handling of Chiral Amines

- Title: Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen

- Source:Chemical Reviews / PMC.

- Context: Provides background on maintaining enantiopurity during amine handling.

-

URL:[Link]

-

Safety Data & Properties

Sources

Application Notes and Protocols for the Synthesis of Varenicline Analogues Using (3R)-3-Ethylpyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the synthesis of varenicline analogues, leveraging the chiral building block (3R)-3-ethylpyrrolidine hydrochloride. The protocols detailed herein are designed to be adaptable for the creation of a diverse library of analogues for structure-activity relationship (SAR) studies and drug discovery programs.

Introduction: The Rationale for Varenicline Analogue Synthesis

Varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor, has proven to be an effective smoking cessation aid.[1] Its unique tetracyclic structure, containing a chiral pyrrolidine ring, is crucial for its pharmacological activity. The development of varenicline analogues allows for the exploration of the chemical space around this privileged scaffold, with the aim of improving efficacy, selectivity, and pharmacokinetic properties, or to identify novel therapeutic applications. The use of enantiomerically pure starting materials like (3R)-3-ethylpyrrolidine hydrochloride is paramount in ensuring stereochemical integrity of the final compounds, which is often critical for biological activity.

This guide will focus on a modular synthetic approach, beginning with the strategic coupling of (3R)-3-ethylpyrrolidine with various substituted aromatic partners, followed by the construction of the core pyrazino[2,3-h][1]benzazepine ring system.

Overall Synthetic Strategy

The proposed synthetic route is a three-step process commencing with the free-basing of (3R)-3-ethylpyrrolidine hydrochloride. This is followed by a palladium-catalyzed Buchwald-Hartwig amination to couple the chiral pyrrolidine with a substituted 2-bromo-1-nitrobenzene derivative. The subsequent reduction of the nitro group furnishes a diamine intermediate, which is then cyclized with glyoxal to yield the final varenicline analogue.

Caption: General synthetic workflow for varenicline analogues.

Part 1: Synthesis of N-Aryl-3-ethylpyrrolidine Intermediates

The cornerstone of this synthetic approach is the formation of the C-N bond between the chiral pyrrolidine and a functionalized aromatic ring. The Buchwald-Hartwig amination is a powerful and versatile method for this transformation, offering high yields and broad functional group tolerance.[2][3]

Protocol 1: Buchwald-Hartwig Amination

This protocol describes the coupling of (3R)-3-ethylpyrrolidine with a substituted 2-bromo-1-nitrobenzene. The choice of the aromatic partner allows for the introduction of various substituents on the benzene ring of the final varenicline analogue. A variety of substituted 2-bromo-1-nitrobenzene derivatives are commercially available.[4][5][6]

Materials:

-

(3R)-3-Ethylpyrrolidine hydrochloride

-

Substituted 2-bromo-1-nitrobenzene (e.g., 2-bromo-1-methyl-4-nitrobenzene)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) or other suitable bulky phosphine ligand

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate (for chromatography)

Procedure:

-

Free-Basing of (3R)-3-Ethylpyrrolidine Hydrochloride:

-

Dissolve (3R)-3-ethylpyrrolidine hydrochloride (1.2 eq.) in water and cool to 0 °C.

-

Slowly add a 2 M aqueous solution of sodium hydroxide until the pH is >12.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure to obtain the free base. Caution: (3R)-3-ethylpyrrolidine is volatile.

-

-

Buchwald-Hartwig Coupling:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (1-2 mol%), RuPhos (2-4 mol%), and sodium tert-butoxide (1.4 eq.).

-

Add anhydrous toluene (5 mL per mmol of aryl bromide).

-

Add the substituted 2-bromo-1-nitrobenzene (1.0 eq.).

-

Add the freshly prepared (3R)-3-ethylpyrrolidine (1.1 eq.).

-

Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-(substituted-2-nitrophenyl)-(3R)-3-ethylpyrrolidine.

-

| Parameter | Condition | Rationale |

| Catalyst | Pd₂(dba)₃ / RuPhos | A common and effective catalyst system for C-N cross-coupling reactions involving secondary amines.[2] |

| Base | Sodium tert-butoxide | A strong, non-nucleophilic base required for the deprotonation of the amine. |

| Solvent | Toluene | Anhydrous, non-polar solvent suitable for Buchwald-Hartwig reactions. |

| Temperature | 80-100 °C | Provides sufficient energy for the catalytic cycle to proceed efficiently. |

Part 2: Synthesis of the Varenicline Analogue Core

With the chiral N-arylpyrrolidine intermediate in hand, the next steps focus on the construction of the pyrazino[2,3-h][1]benzazepine core. This involves the reduction of the nitro group to an amine, followed by a cyclization reaction to form the pyrazine ring.

Protocol 2: Nitro Group Reduction

The reduction of the nitro group to a primary amine is a critical step. Catalytic hydrogenation is a clean and efficient method. Alternatively, reduction with tin(II) chloride is a reliable method, particularly for substrates that may be sensitive to hydrogenation conditions.[7][8]

Materials:

-

N-(Substituted-2-nitrophenyl)-(3R)-3-ethylpyrrolidine

-

Method A: Catalytic Hydrogenation

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas

-

-

Method B: Tin(II) Chloride Reduction

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Procedure:

Method A: Catalytic Hydrogenation

-

Dissolve the N-(substituted-2-nitrophenyl)-(3R)-3-ethylpyrrolidine (1.0 eq.) in methanol or ethanol in a hydrogenation vessel.

-

Carefully add 10% Pd/C (5-10 mol% by weight).

-

Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude N¹-((3R)-3-ethylpyrrolidin-1-yl)-substituted-benzene-1,2-diamine, which is often used in the next step without further purification.

Method B: Tin(II) Chloride Reduction

-

Dissolve the N-(substituted-2-nitrophenyl)-(3R)-3-ethylpyrrolidine (1.0 eq.) in ethanol.

-

Add tin(II) chloride dihydrate (4-5 eq.) portion-wise.

-

Reflux the reaction mixture for 1-3 hours, monitoring by TLC.

-

Cool the mixture to room temperature and carefully quench by pouring it into a stirred solution of saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Caption: Key steps in the formation of the varenicline analogue core.

Protocol 3: Pyrazine Ring Formation

The final step in the synthesis is the condensation of the diamine intermediate with a 1,2-dicarbonyl compound, typically glyoxal, to form the pyrazine ring and complete the tetracyclic core of the varenicline analogue.[9][10]

Materials:

-

N¹-((3R)-3-Ethylpyrrolidin-1-yl)-substituted-benzene-1,2-diamine

-

Aqueous glyoxal solution (40 wt. % in H₂O)

-

Ethanol or Methanol

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the crude N¹-((3R)-3-ethylpyrrolidin-1-yl)-substituted-benzene-1,2-diamine (1.0 eq.) in ethanol or methanol.

-

Add a catalytic amount of acetic acid.

-

Add the aqueous glyoxal solution (1.1 eq.) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove the alcohol.

-

Dilute the residue with water and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by crystallization to obtain the final varenicline analogue.

Characterization and Data

The synthesized intermediates and final varenicline analogues should be thoroughly characterized using standard analytical techniques.

| Compound Type | ¹H NMR (ppm) | ¹³C NMR (ppm) | Mass Spectrometry (m/z) |

| N-(nitrophenyl)-pyrrolidine | Aromatic protons (δ 6.5-8.0), Pyrrolidine protons (δ 1.5-4.0), Ethyl group protons (δ 0.8-1.8) | Aromatic carbons (δ 110-150), Pyrrolidine carbons (δ 20-60), Ethyl group carbons (δ 10-30) | Expected [M+H]⁺ corresponding to the molecular formula. |

| Varenicline Analogue | Aromatic and pyrazine protons (δ 7.0-8.5), Pyrrolidine and bridge protons (δ 1.5-4.5), Ethyl group protons (δ 0.9-2.0) | Aromatic and pyrazine carbons (δ 120-160), Pyrrolidine and bridge carbons (δ 25-70), Ethyl group carbons (δ 10-30) | Expected [M+H]⁺. Fragmentation patterns can provide structural information.[11] |

Note: The exact chemical shifts and fragmentation patterns will vary depending on the specific substituents on the aromatic ring.

Troubleshooting and Optimization

-

Low Yield in Buchwald-Hartwig Amination: Consider screening different bulky phosphine ligands (e.g., XPhos, SPhos) and bases (e.g., Cs₂CO₃). Ensure all reagents and solvents are strictly anhydrous.[12]

-

Incomplete Nitro Reduction: If catalytic hydrogenation is sluggish, increasing the catalyst loading or hydrogen pressure may be beneficial. For the SnCl₂ reduction, ensure a sufficient excess of the reagent is used.

-

Side Products in Cyclization: The diamine intermediate can be prone to oxidation. It is often best to use the crude product from the reduction step directly in the cyclization. Purification of the diamine, if necessary, should be performed quickly.

-

Purification of Final Analogues: Varenicline analogues are often basic and can be purified by standard silica gel chromatography. In some cases, reverse-phase HPLC may be necessary for achieving high purity, especially for separating diastereomers if the starting pyrrolidine was not enantiomerically pure. Chiral chromatography can be employed to separate enantiomers if a racemic starting material is used.[13]

Conclusion

The synthetic strategy and protocols outlined in this application note provide a robust and adaptable framework for the synthesis of a wide range of varenicline analogues starting from (3R)-3-ethylpyrrolidine hydrochloride. By systematically varying the substituents on the aromatic ring, researchers can generate a library of novel compounds for biological evaluation, contributing to the development of new therapeutics for nicotine addiction and potentially other neurological disorders.

References

-

Kumar, R., & Sharma, R. (2018). Catalytic reduction of 2-nitroaniline: a review. RSC Advances, 8(54), 30976-30993. Retrieved from [Link]

- Google Patents. (2023). Vareniciline compound and process of manufacture thereof (US20230285407A1).

-

Czaplik, W. M., Mayer, M., & Gandelman, M. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7350. Retrieved from [Link]

-

ResearchGate. (2005). Nucleoside Modification Using Buchwald-Hartwig Amination Reactions. Retrieved from [Link]

-

D'Souza, D. M., & O'Doherty, G. A. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 13(8), 165. Retrieved from [Link]

- Google Patents. (2019). Method for preparing o-phenylenediamine by catalytic reduction of o-nitroaniline (CN109232271B).

-

Li, H., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 13(3), 515. Retrieved from [Link]

-

Arcadi, A., et al. (2023). Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. Molecules, 28(15), 5831. Retrieved from [Link]

-

Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

-

Alsachim. (n.d.). [13C6]-2-Bromo-1-nitrobenzene. Retrieved from [Link]

-

Gould, T. J., & Lerman, C. (2014). Discovery and development of varenicline for smoking cessation. Expert opinion on drug discovery, 9(4), 445–458. Retrieved from [Link]

-

ResearchGate. (2013). Reduction of 4-nitroaniline to p-phenylendiamine by NaBH 4 using PBA (CoTCNi/HCCr) as nanocatalyst. Retrieved from [Link]

-

TSI Journals. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Retrieved from [Link]

-

Zhang, Y., et al. (2018). Impurity profiling of varenicline tartrate by LC-QTOF mass spectrometric techniques during drug development. Journal of Pharmaceutical and Biomedical Analysis, 155, 245-254. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). Electronic Supplementary Information. Retrieved from [Link]

-

ResearchGate. (2011). Green synthesis of quinoxaline and substituted quinoxalines. Retrieved from [Link]

-

Trujillo, S. A., Peña-Solórzano, D., Bejarano, O. R., & Ochoa-Puentes, C. (2020). Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines. New Journal of Chemistry, 44(44), 19269-19279. Retrieved from [Link]

-

ResearchGate. (2019). Method development, validation and bioequivalence of varenicline in human plasma by liquid chromatography tandem mass spectrometry. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Biological Evaluation of Novel Bufalin Derivatives. Retrieved from [Link]

-

Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Retrieved from [Link]

-

MDPI. (2019). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. Retrieved from [Link]

-

ResearchGate. (2002). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Retrieved from [Link]

-

RSC Publishing. (2023). Design, synthesis and biological evaluation of novel β-caryophyllene derivatives as potential anti-cancer agents through the ROS-mediated apoptosis pathway. Retrieved from [Link]

-

ResearchGate. (2020). Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES a. Retrieved from [Link]

-

Freie Universität Berlin. (2019). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Retrieved from [Link]

-

American Pharmaceutical Review. (2013). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. Retrieved from [Link]

-

MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 1-Bromo-2-nitrobenzene. Retrieved from [Link]

-

ResearchGate. (2011). Polycyclic Aromatic Compounds as Anticancer Agents: Synthesis and Biological Evaluation of Some Chrysene Derivatives. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. Retrieved from [Link]

-

TSI Journals. (2011). Green Synthesis of Quinoxaline and Substituted Quinoxalines. Retrieved from [Link]

-

Neopharm Labs. (n.d.). Chiral and Achiral Compounds Purification. Retrieved from [Link]

-

SciSpace. (2011). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

-

PubMed. (2019). Synthesis and biological evaluation of chalcone derivatives (mini review). Retrieved from [Link]

-

University of Valladolid. (2022). Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis. Retrieved from [Link]

-

SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

-

Synthonix. (n.d.). 2-Bromo-1-methyl-4-nitrobenzene. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]

-

ScienceDirect. (2007). Indirect reduction of p-nitroaniline to p-phenylenediamine at a Ti/TiO 2 electrode. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0244546). Retrieved from [Link]

-

Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. Retrieved from [Link]

-

National Institutes of Health. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. schd-shimadzu.com [schd-shimadzu.com]

- 5. 1-Bromo-2-nitrobenzene [oakwoodchemical.com]

- 6. Synthonix, Inc > 7745-93-9 | 2-Bromo-1-methyl-4-nitrobenzene [synthonix.com]

- 7. Catalytic reduction of 2-nitroaniline: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 11. Impurity profiling of varenicline tartrate by LC-QTOF mass spectrometric techniques during drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Application Notes & Protocols: Strategic Functionalization of the Pyrrolidine Ring in (3R)-3-Ethylpyrrolidine

Foreword: The Strategic Value of the 3-Substituted Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, alkaloids, and FDA-approved pharmaceuticals.[1][2][3] Its non-planar, saturated sp³-hybridized structure provides access to three-dimensional chemical space, a critical attribute for enhancing target specificity and improving pharmacokinetic profiles.[4] Among substituted pyrrolidines, the (3R)-3-ethylpyrrolidine motif presents a valuable chiral building block. The ethyl group at the C3 position introduces a defined stereocenter that can influence the conformation of the ring and exert significant stereocontrol over subsequent chemical modifications. This guide provides a detailed exploration of strategic approaches to functionalize the (3R)-3-ethylpyrrolidine ring, focusing on methodologies that are crucial for researchers in drug discovery and process development. We will move beyond simple procedural lists to dissect the underlying principles of each transformation, enabling scientists to make informed decisions in their synthetic campaigns.

Navigating the Reactive Landscape of (3R)-3-Ethylpyrrolidine

The functionalization of (3R)-3-ethylpyrrolidine can be approached by targeting three primary reactive zones: the nitrogen atom (N1) and the carbon atoms at the α-positions (C2, C5) and β-positions (C3, C4). The inherent reactivity of the secondary amine at N1 makes it the most accessible site for modification. Conversely, the C-H bonds on the carbon framework are significantly less reactive and require specific activation strategies. The pre-existing stereocenter at C3 is paramount; it serves as a chiral director, influencing the diastereoselectivity of reactions at other positions on the ring.

Figure 1: A diagram illustrating the primary sites for functionalization on the (3R)-3-ethylpyrrolidine scaffold and the associated strategic approaches.

N-Functionalization: Mastering the Gateway to Diversity

The secondary amine is the most nucleophilic and basic site in the molecule, making N-functionalization the most direct and common initial modification. These reactions are typically high-yielding and serve to introduce key pharmacophoric elements or to install protecting groups that modulate reactivity for subsequent steps.

N-Boc Protection: A Strategic Imperative for C-H Functionalization

For many advanced transformations, particularly metal-catalyzed C-H functionalization, protection of the nitrogen is mandatory. The tert-butoxycarbonyl (Boc) group is ideal due to its steric bulk, its ability to act as a directing group in some reactions, and its straightforward installation and removal under conditions that do not affect the stereocenter.

Causality Behind the Protocol:

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for Boc protection. It is an easily handled solid with good reactivity.

-

Base: A mild base like triethylamine (NEt₃) or sodium bicarbonate (NaHCO₃) is used to neutralize the acidic byproduct (t-BuO-COOH, which decomposes to CO₂ and t-BuOH), driving the reaction to completion.

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices as they are relatively non-polar and effectively solubilize both the pyrrolidine starting material and the Boc₂O.

Protocol 2.1: N-Boc Protection of (3R)-3-Ethylpyrrolidine

-

Reactant Setup: In a round-bottom flask, dissolve (3R)-3-ethylpyrrolidine (1.0 eq.) in dichloromethane (DCM, approx. 0.2 M).

-

Base Addition: Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes at room temperature.

-

Reagent Addition: To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq.) portion-wise over 10 minutes. Note: A slight exotherm may be observed.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (to remove excess NEt₃), saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude N-Boc-(3R)-3-ethylpyrrolidine is often of sufficient purity (>95%) for subsequent steps. If necessary, purification can be achieved via flash column chromatography on silica gel.

N-Alkylation and N-Arylation: Building Molecular Complexity

Direct N-alkylation or N-arylation introduces substituents that can serve as key binding elements in a drug candidate.

-

Reductive Amination: A robust method for introducing alkyl groups. The pyrrolidine is reacted with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is the preferred reducing agent as it is mild, selective for iminium ions over carbonyls, and does not require acidic conditions that could promote side reactions.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is the premier method for forming C-N bonds with aryl or heteroaryl halides.[5] The choice of phosphine ligand is critical for reaction efficiency and scope.

| Functionalization | Method | Key Reagents | Typical Yield | Key Considerations |

| N-Alkylation | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | 85-95% | Mild conditions, broad substrate scope. |

| N-Arylation | Buchwald-Hartwig | Aryl-Br/Cl, Pd₂(dba)₃, Ligand, Base | 70-90% | Requires inert atmosphere; ligand choice is crucial. |

| N-Acylation | Acylation | Acyl Chloride, NEt₃ | >95% | Fast and high-yielding; forms a stable amide. |

Table 1: Summary of common N-functionalization strategies for (3R)-3-ethylpyrrolidine.

α-C-H Functionalization: Forging Bonds on the Carbon Scaffold

Directly converting C-H bonds to C-C or C-heteroatom bonds is a powerful strategy that streamlines synthesis by avoiding pre-functionalization steps.[6] For N-Boc-(3R)-3-ethylpyrrolidine, the C-H bonds at the α-positions (C2 and C5) are the most accessible for this type of transformation due to their proximity to the nitrogen atom, which can play a role in directing the reaction.

Palladium-Catalyzed α-Arylation

The development of methods to functionalize the α-methylene C–H bonds of saturated aza-heterocycles enantioselectively is of great importance in drug discovery.[5] While the existing C3 stereocenter in our substrate will direct the reaction diastereoselectively, the principles of enantioselective C-H activation are highly relevant.

Causality Behind the Protocol:

-

Catalyst System: A Pd(II) catalyst is often used, which is activated by a ligand. Chiral phosphoric acids (CPAs) have been shown to be effective anionic ligands for the enantioselective coupling of methylene C–H bonds with aryl boronic acids.[5] In our diastereoselective case, a simpler achiral ligand system can be effective.

-

Directing Group: The N-Boc group, while not a classic chelating directing group, influences the electronic environment and sterically shields one face of the ring, contributing to stereochemical control.

-

Oxidant: The catalytic cycle often requires an oxidant to regenerate the active Pd(II) species. Benzoquinone is a common choice.

-

Stereochemical Outcome: The incoming aryl group will preferentially add to the face of the pyrrolidine ring opposite to the C3-ethyl group to minimize steric hindrance. This results in a strong diastereomeric preference for the trans product.

Figure 2: Generalized workflow for the palladium-catalyzed α-C-H arylation of N-Boc protected (3R)-3-ethylpyrrolidine.

Protocol 3.1: Diastereoselective Pd-Catalyzed α-Arylation

-

Inert Atmosphere: To an oven-dried Schlenk flask, add N-Boc-(3R)-3-ethylpyrrolidine (1.0 eq.), the desired aryl boronic acid (1.5 eq.), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., 3-aminopyridine, 10 mol%), and benzoquinone (1.2 eq.).

-

Solvent Addition: Evacuate and backfill the flask with nitrogen or argon three times. Add anhydrous solvent (e.g., dioxane or toluene, 0.1 M) via syringe.

-

Reaction Conditions: Heat the reaction mixture to 100 °C and stir vigorously.

-

Reaction Monitoring: Monitor the progress of the reaction by LC-MS, observing the consumption of the starting material and the formation of the product mass. Reactions are typically complete in 12-24 hours.

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove palladium black.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to isolate the diastereomerically enriched trans-2-aryl-3-ethyl-N-Boc-pyrrolidine product. The diastereomeric ratio can be determined by ¹H NMR analysis or chiral HPLC.

Conclusion and Future Outlook

The (3R)-3-ethylpyrrolidine scaffold provides a robust starting point for the synthesis of complex, chiral molecules for drug discovery. The strategic functionalization of this ring system hinges on a clear understanding of the reactivity hierarchy: facile N-functionalization followed by more complex, directed C-H functionalization. By leveraging the directing influence of the C3 stereocenter, chemists can achieve high levels of diastereoselectivity in the construction of new C-C bonds. The protocols and principles outlined in this guide serve as a foundation for researchers to rationally design and execute synthetic routes toward novel and potent therapeutic agents. Future advancements in the field, particularly in the realm of photocatalysis and late-stage C-H functionalization, will undoubtedly expand the toolkit for modifying this valuable heterocyclic core.

References

-

Title: Synthesis of Functionalized Pyrrolidin-2-ones and (S)-Vigabatrin from Pyrrole Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

- Title: Synthesis of pyrrolidine Source: Google Patents URL

-

Title: Metal-free C–H functionalization of pyrrolidine to pyrrolinium-based room temperature ionic liquid crystals Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

-

Title: Acid-Mediated N–H/α,β-C(sp3)–H Trifunctionalization of Pyrrolidine: Intermolecular [3 + 2] Cycloaddition for the Construction of 2,3-Dihydro-1H-Pyrrolizine Derivatives Source: Organic Letters - ACS Publications URL: [Link]

-

Title: Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Pyrrolidine synthesis via iterative δ C–H arylation and δ C–H amination Source: ResearchGate URL: [Link]

-

Title: Pyrrolidine synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI URL: [Link]

-

Title: De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy Using Sulfide-Based Electron Donor–Acceptor Catalysis Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners Source: PMC - NIH URL: [Link]

-

Title: Synthesis of functionalized pyrrolidine derivatives using ethyl isocyanoacetate and 3‐methyl‐4‐nitro‐5‐styrylisoxazoles in presence of catalyst C–IXh Source: ResearchGate URL: [Link]

-

Title: Functionalized Pyrrolidines via Enantioselective 1,3-Dipolar Cycloaddition Source: Synfacts URL: [Link]

-

Title: Redox-Triggered α-C–H Functionalization of Pyrrolidines: Synthesis of Unsymmetrically 2,5-Disubstituted Pyrrolidines Source: Organic Letters - ACS Publications URL: [Link]

-

Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL: [Link]

-

Title: One-pot, catalytic enantioselective total syntheses of pyrrolidine and indolizidine alkaloids Source: ResearchGate URL: [Link]

-

Title: Simple and Efficient Synthesis of Substituted 2-Pyrrolidinones, 2-Pyrrolones, and Pyrrolidines from Enaminones of Baylis−Hillman Derivatives of 3-Isoxazolecarbaldehydes Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Pyrrolidine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Ruthenium(II)-Catalyzed C–H Activation/Annulation of 5-Phenyl-pyrroline-2-carboxylates with Alkynes: Synthesis of 2,3-Diphenylspiro-[indene-1,2′pyrrolidine]carboxylate Derivatives Source: Organic Letters - ACS Publications URL: [Link]

-

Title: Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides Source: PMC - NIH URL: [Link]

-

Title: Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines Source: PMC - NIH URL: [Link]

-

Title: Analgetics Based on the Pyrrolidine Ring Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Recent Advances in the Synthesis of Pyrrolidines Source: ResearchGate URL: [Link]

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 3. enamine.net [enamine.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Large-Scale Synthesis of (3R)-3-Ethylpyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the large-scale synthesis of (3R)-3-ethylpyrrolidine hydrochloride, a valuable chiral building block in pharmaceutical development. The proposed synthetic strategy commences from the readily available chiral pool starting material, (R)-(-)-3-hydroxypyrrolidine. This guide details a five-step synthesis, including N-protection, oxidation, a Grignard reaction, deoxygenation, and final deprotection with salt formation. Each step is accompanied by detailed protocols, mechanistic insights, and considerations for scale-up. The document is structured to provide not only a practical "how-to" but also a "why," empowering researchers to understand and optimize the synthesis for their specific needs. All protocols are designed with self-validation in mind, emphasizing safety, purity, and yield.

Introduction

Chiral 3-substituted pyrrolidines are privileged scaffolds in medicinal chemistry, frequently incorporated into a wide array of biologically active molecules. The specific enantiomer, (3R)-3-ethylpyrrolidine, and its hydrochloride salt serve as a key intermediate in the synthesis of various pharmaceutical agents. The stereocenter at the 3-position is often crucial for the desired pharmacological activity and selectivity. Therefore, a robust, scalable, and stereocontrolled synthesis of this compound is of significant interest to the drug development community.

This guide outlines a practical and economically viable synthetic route, leveraging a chiral pool approach to establish the desired stereochemistry early in the sequence. The subsequent transformations are designed to be scalable and amenable to industrial production.

Overall Synthetic Strategy

The proposed synthesis of (3R)-3-ethylpyrrolidine hydrochloride is a five-step process, starting from (R)-(-)-3-hydroxypyrrolidine. The overall workflow is depicted below:

Figure 1: Proposed synthetic workflow for (3R)-3-ethylpyrrolidine hydrochloride.

Part 1: Synthesis of Intermediates

Step 1: N-Protection of (R)-(-)-3-Hydroxypyrrolidine

Causality: The protection of the secondary amine of the pyrrolidine ring is crucial to prevent side reactions in the subsequent oxidation and Grignard steps. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the planned reaction conditions and its facile removal under acidic conditions in the final step.[1]

Protocol: Large-Scale Synthesis of N-Boc-(R)-3-hydroxypyrrolidine

-

Reactor Setup: To a 50 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and addition funnel, add (R)-(-)-3-hydroxypyrrolidine (1.0 kg, 11.48 mol) and deionized water (10 L).

-

Base Addition: Cool the solution to 10-15 °C and add sodium bicarbonate (1.93 kg, 22.96 mol) portion-wise, ensuring the temperature does not exceed 25 °C.

-

Boc Anhydride Addition: Add ethyl acetate (10 L) to the reactor. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (2.63 kg, 12.05 mol) in ethyl acetate (5 L) via the addition funnel over 2-3 hours, maintaining the internal temperature between 15-25 °C.

-

Reaction Monitoring: Stir the biphasic mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until complete consumption of the starting material.

-

Work-up:

-

Stop stirring and allow the layers to separate.

-

Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 5 L).

-

Combine the organic layers and wash with saturated brine solution (5 L).

-

Dry the organic layer over anhydrous sodium sulfate (1 kg), filter, and concentrate under reduced pressure to yield N-Boc-(R)-3-hydroxypyrrolidine as a viscous oil. The product is typically of high purity and can be used in the next step without further purification.

-

| Parameter | Value |

| Starting Material | (R)-(-)-3-hydroxypyrrolidine |

| Reagents | Di-tert-butyl dicarbonate, Sodium Bicarbonate |

| Solvent | Ethyl Acetate, Water |

| Temperature | 15-25 °C |

| Typical Yield | 95-99% |

Table 1: Reaction parameters for N-protection.

Step 2: Oxidation to N-Boc-3-pyrrolidinone

Causality: The oxidation of the secondary alcohol to a ketone is a key transformation to enable the subsequent introduction of the ethyl group via a Grignard reaction. The Swern oxidation is a reliable and mild method that avoids the use of heavy metals and is scalable.[2] An alternative is the Dess-Martin periodinane (DMP) oxidation, which is also mild but can be more expensive and potentially explosive on a very large scale.[3][4][5][6]

Protocol: Large-Scale Swern Oxidation

Safety Note: The Swern oxidation generates carbon monoxide and dimethyl sulfide, which are toxic and malodorous. This reaction must be performed in a well-ventilated fume hood with appropriate scrubbing systems.[7]

-

Reactor Setup: To a 100 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and two addition funnels, add dichloromethane (DCM) (40 L) and cool to -78 °C using a dry ice/acetone bath.

-

Oxalyl Chloride Addition: Slowly add oxalyl chloride (1.3 L, 15.1 mol) to the cold DCM via an addition funnel over 1 hour, maintaining the temperature below -60 °C.

-

DMSO Addition: In a separate flask, dissolve dimethyl sulfoxide (DMSO) (2.1 L, 29.5 mol) in DCM (10 L). Add this solution dropwise to the reactor via the second addition funnel over 1.5 hours, ensuring the internal temperature remains below -60 °C. Stir for an additional 30 minutes.

-

Alcohol Addition: Dissolve N-Boc-(R)-3-hydroxypyrrolidine (2.4 kg, 12.8 mol) in DCM (15 L) and add it slowly to the reaction mixture over 2 hours, maintaining the temperature below -60 °C. Stir for 1 hour.

-

Base Quench: Slowly add triethylamine (8.9 L, 64.0 mol) to the reaction mixture over 1.5 hours, keeping the temperature below -50 °C. After the addition is complete, allow the reaction to slowly warm to room temperature over 2 hours.

-

Work-up:

-

Add water (20 L) to the reactor and stir for 30 minutes.

-

Separate the organic layer.

-

Wash the organic layer with 1 M HCl (2 x 10 L), saturated sodium bicarbonate solution (10 L), and brine (10 L).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give crude N-Boc-3-pyrrolidinone.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure N-Boc-3-pyrrolidinone as a solid.

| Parameter | Value |

| Starting Material | N-Boc-(R)-3-hydroxypyrrolidine |

| Reagents | Oxalyl Chloride, DMSO, Triethylamine |

| Solvent | Dichloromethane (DCM) |

| Temperature | -78 °C to Room Temperature |

| Typical Yield | 80-90% |

Table 2: Reaction parameters for Swern oxidation.

Step 3: Grignard Reaction for Ethyl Group Introduction

Causality: The nucleophilic addition of an ethyl Grignard reagent to the ketone functionality of N-Boc-3-pyrrolidinone introduces the desired ethyl group at the 3-position, forming a tertiary alcohol. The stereochemistry of this addition is generally not critical as this stereocenter will be removed in the subsequent deoxygenation step.

Protocol: Large-Scale Grignard Reaction

Safety Note: Grignard reagents are highly reactive and pyrophoric. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[8][9][10][11]

-

Reactor Setup: To a 100 L jacketed glass reactor, flame-dried under vacuum and backfilled with nitrogen, add N-Boc-3-pyrrolidinone (2.0 kg, 10.8 mol) and anhydrous tetrahydrofuran (THF) (40 L). Cool the solution to 0 °C.

-

Grignard Reagent Addition: Slowly add ethylmagnesium bromide (3.0 M in diethyl ether, 4.3 L, 12.9 mol) via a cannula or addition funnel over 2-3 hours, maintaining the internal temperature below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting ketone.

-

Work-up:

-

Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (20 L) at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 L).

-

Combine the organic layers, wash with brine (15 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product, N-Boc-(3R)-3-ethyl-3-hydroxypyrrolidine, can often be used in the next step without further purification. If necessary, it can be purified by column chromatography.

| Parameter | Value |

| Starting Material | N-Boc-3-pyrrolidinone |

| Reagent | Ethylmagnesium Bromide |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0 °C |

| Typical Yield | 85-95% |

Table 3: Reaction parameters for the Grignard reaction.

Step 4: Deoxygenation of the Tertiary Alcohol

Causality: The removal of the tertiary hydroxyl group is the final step in constructing the 3-ethylpyrrolidine core. The Barton-McCombie deoxygenation is a reliable method for this transformation, proceeding via a radical mechanism. This method is generally compatible with the Boc protecting group. An alternative approach involves dehydration to the corresponding alkene followed by stereoselective hydrogenation.[12]

Protocol: Large-Scale Barton-McCombie Deoxygenation

-

Formation of the Thiocarbonyl Derivative:

-

To a 100 L reactor under a nitrogen atmosphere, add N-Boc-(3R)-3-ethyl-3-hydroxypyrrolidine (2.3 kg, 10.0 mol), anhydrous pyridine (20 L), and 4-dimethylaminopyridine (DMAP) (122 g, 1.0 mol).

-

Cool the mixture to 0 °C and slowly add phenyl chlorothionoformate (1.5 L, 11.0 mol) over 1 hour.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice-water (50 L) and extract with diethyl ether (3 x 20 L).

-

Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate, and brine. Dry over magnesium sulfate, filter, and concentrate to give the crude thiocarbonyl derivative.

-

-

Radical Deoxygenation:

-

Dissolve the crude thiocarbonyl derivative in toluene (40 L) in a 100 L reactor equipped with a reflux condenser and a nitrogen inlet.

-

Add tributyltin hydride (3.2 L, 12.0 mol) and a catalytic amount of azobisisobutyronitrile (AIBN) (164 g, 1.0 mol).

-

Heat the mixture to reflux (approximately 110 °C) for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

-

Purification: Purify the residue by column chromatography on silica gel to remove the tin byproducts and obtain pure N-Boc-(3R)-3-ethylpyrrolidine.

| Parameter | Value |

| Starting Material | N-Boc-(3R)-3-ethyl-3-hydroxypyrrolidine |

| Reagents | Phenyl chlorothionoformate, Tributyltin hydride, AIBN |

| Solvent | Pyridine, Toluene |

| Temperature | 0 °C to Reflux |

| Typical Yield | 60-70% (over two steps) |

Table 4: Reaction parameters for deoxygenation.